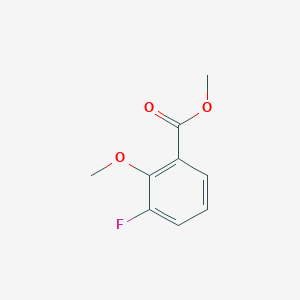
5-氟吡啶-2-甲酸甲酯
概述
描述
Synthesis Analysis
The synthesis of Methyl 5-Fluoropyridine-2-carboxylate and related compounds involves several chemical reactions, including oxidation, nitration, reduction, and catalyzed reactions. For instance, Shi et al. (2012) described the synthesis of a related compound, Methyl 4-fluoro-3-methylpyridine-2-carboxylate, through a process involving oxidation, nitration, and reduction, followed by a modified Balz-Schiemann reaction, with an overall yield of about 18% (Shi Qunfeng et al., 2012). This synthesis pathway highlights the complexity and the steps required to introduce fluorine into the pyridine ring.
Molecular Structure Analysis
Chemical Reactions and Properties
Methyl 5-Fluoropyridine-2-carboxylate participates in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and coupling reactions. The fluorine atom on the pyridine ring makes it a reactive site for nucleophilic attack, while the carboxylate group can participate in condensation reactions. For instance, the synthesis routes involve complex reactions such as diazotization and Schiemann reaction to introduce the fluorine atom or modify the pyridine ring (Chen Ying-qi, 2008).
科学研究应用
合成与化学性质
5-氟吡啶-2-甲酸甲酯是一种参与各种合成过程的化合物。石群峰等(2012)描述了其在 4-氟-3-甲基吡啶-2-甲酸甲酯合成中的作用,详细介绍了涉及氧化、硝化和还原过程的步骤,突出了其在复杂化学反应中的效用 (石群峰等,2012).
放射合成和医学影像
在医学影像领域,该化合物在用于 PET 成像的放射性标记化合物的合成中找到了应用。M. Pauton 等人(2019)报道了使用 5-氟吡啶-2-甲酸甲酯首次放射合成 2-氨基-5-[18F]氟吡啶,展示了其在增强医学诊断程序中的潜力 (M. Pauton 等,2019).
电催化羧化
Q. 冯等人(2010)探索了 5-氟吡啶-2-甲酸甲酯在电催化羧化中的应用,该过程在生产各种化学品中具有重要意义。该研究强调了其在 CO2 羧化 2-氨基-5-溴吡啶中的作用,展示了该化合物在化学合成中的多功能性 (Q. 冯等,2010).
抗癌研究
在抗癌研究领域,5-氟吡啶-2-甲酸甲酯被用于合成具有潜在治疗效果的化合物。C. Karthikeyan 等人(2017)使用 5-氟吡啶-2-甲酸甲酯合成了一系列化合物,并评估了它们对乳腺癌细胞系的抗增殖作用,在癌症治疗方面显示出有希望的结果 (C. Karthikeyan 等,2017).
安全和危害
“Methyl 5-Fluoropyridine-2-carboxylate” may be harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, rinse cautiously with water for several minutes .
属性
IUPAC Name |
methyl 5-fluoropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-11-7(10)6-3-2-5(8)4-9-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMBKUFSDZMQEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630088 | |
| Record name | Methyl 5-fluoropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
107504-07-4 | |
| Record name | 2-Pyridinecarboxylic acid, 5-fluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107504-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-fluoropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-fluoropyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.449 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

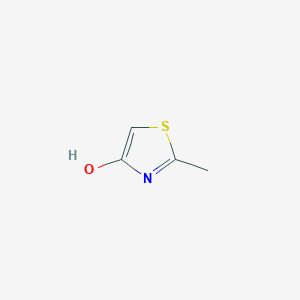
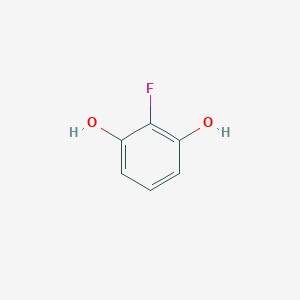
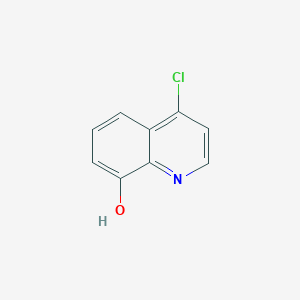

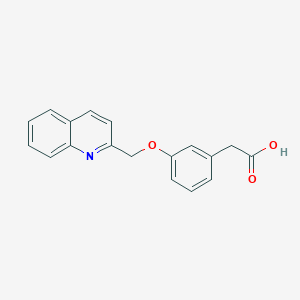

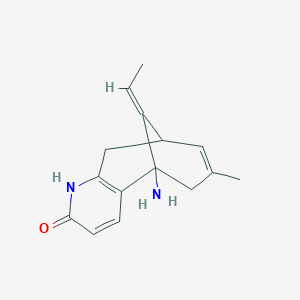
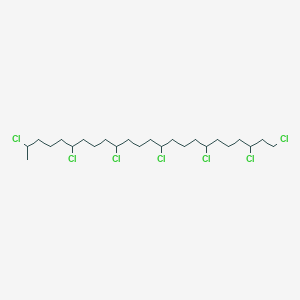


![5-Ethylbicyclo[2.2.2]oct-2-ene](/img/structure/B25764.png)

